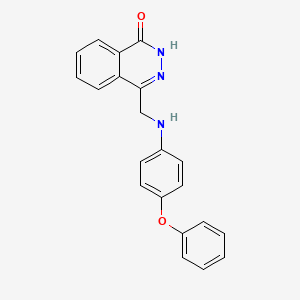
4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalazinone core with a phenoxyaniline substituent, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Applications De Recherche Scientifique
4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Orientations Futures
The study of complex organic molecules like “4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone” is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could explore the synthesis, characterization, and potential applications of this and related compounds .
Méthodes De Préparation
The synthesis of 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. One common synthetic route includes the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by the introduction of the phenoxyaniline moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the phenoxyaniline moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Mécanisme D'action
The mechanism of action of 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone can be compared with other similar compounds, such as:
4-Phenoxyaniline: A simpler compound with a phenoxyaniline structure, used in various organic syntheses.
Phthalazinone derivatives: Compounds with a phthalazinone core but different substituents, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
4-[(4-phenoxyanilino)methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21-19-9-5-4-8-18(19)20(23-24-21)14-22-15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13,22H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXYPYACXMUDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
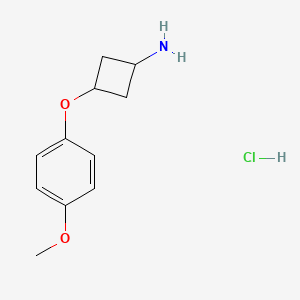
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)
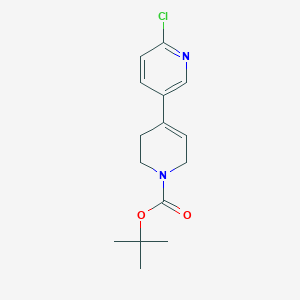
![N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide](/img/structure/B2495078.png)
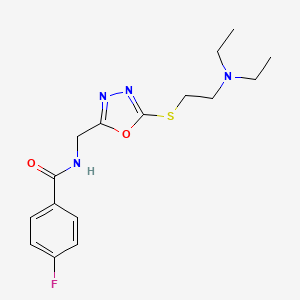
![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/new.no-structure.jpg)

![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)
![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)
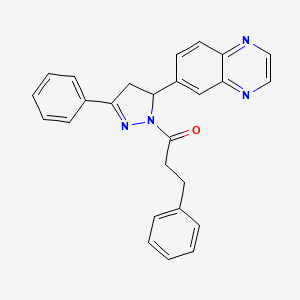
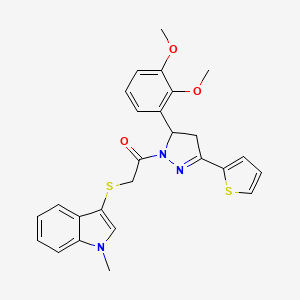
![1-[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2495089.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2495090.png)
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495094.png)
